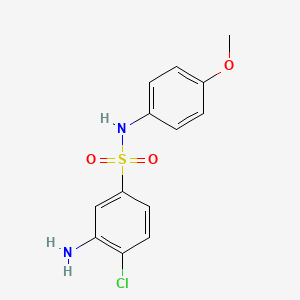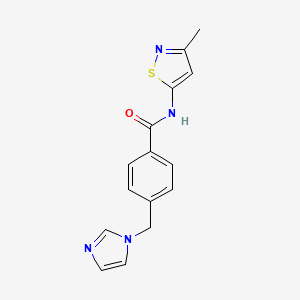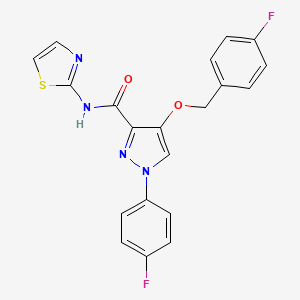
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C5H7FN2O2S·HCl. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a methanesulfonyl fluoride moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of azetidine derivatives with methanesulfonyl fluoride in the presence of a suitable base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while hydrolysis can produce sulfonic acids and other related compounds.
科学的研究の応用
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
作用機序
The mechanism of action of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from catalyzing its normal reactions.
類似化合物との比較
Similar Compounds
- (3-Cyanoazetidin-3-yl)methanesulfonyl chloride
- (3-Cyanoazetidin-3-yl)methanesulfonyl bromide
- (3-Cyanoazetidin-3-yl)methanesulfonyl iodide
Uniqueness
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its chloride, bromide, and iodide analogs, the fluoride derivative often exhibits higher stability and different reactivity patterns, making it particularly useful in certain synthetic and research applications.
特性
IUPAC Name |
(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFOTPLJCZXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
![rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans](/img/structure/B2557962.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)
![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)


![3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2557979.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)
